molecular formula C11H14N2O4 B13500428 ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate CAS No. 943816-59-9

ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate

Cat. No.: B13500428
CAS No.: 943816-59-9
M. Wt: 238.24 g/mol
InChI Key: VDXTZDRXJICHPV-JTQLQIEISA-N
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Description

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group, an amino group, and a nitrophenyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate typically involves the esterification of (3S)-3-amino-3-(3-nitrophenyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium on carbon (Pd/C) catalyst.

    Reduction: Aqueous sodium hydroxide (NaOH).

    Substitution: Various electrophiles such as alkyl halides.

Major Products Formed

    Oxidation: (3S)-3-amino-3-(3-aminophenyl)propanoate.

    Reduction: (3S)-3-amino-3-(3-nitrophenyl)propanoic acid.

    Substitution: Substituted derivatives depending on the electrophile used.

Scientific Research Applications

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the nitrophenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3S)-3-amino-3-(4-nitrophenyl)propanoate
  • Ethyl (3S)-3-amino-3-(2-nitrophenyl)propanoate
  • Ethyl (3S)-3-amino-3-(3-methylphenyl)propanoate

Uniqueness

Ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate is unique due to the specific positioning of the nitro group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.

Properties

CAS No.

943816-59-9

Molecular Formula

C11H14N2O4

Molecular Weight

238.24 g/mol

IUPAC Name

ethyl (3S)-3-amino-3-(3-nitrophenyl)propanoate

InChI

InChI=1S/C11H14N2O4/c1-2-17-11(14)7-10(12)8-4-3-5-9(6-8)13(15)16/h3-6,10H,2,7,12H2,1H3/t10-/m0/s1

InChI Key

VDXTZDRXJICHPV-JTQLQIEISA-N

Isomeric SMILES

CCOC(=O)C[C@@H](C1=CC(=CC=C1)[N+](=O)[O-])N

Canonical SMILES

CCOC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N

Origin of Product

United States

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